molecular formula C30H29N7O5S3 B2967027 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-45-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2967027
CAS No.: 310427-45-3
M. Wt: 663.79
InChI Key: SUZPRCNIYLBLCQ-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a multifunctional molecule featuring:

  • A 1,2,4-triazole core substituted with an m-tolyl group (meta-methylphenyl) at position 2.
  • A thioether linkage connecting the triazole to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety.
  • A 4-(morpholinosulfonyl)benzamide group attached via a methylene bridge.

This architecture combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibitory properties. The morpholinosulfonyl group enhances solubility, while the benzothiazole-triazole-thioether backbone may contribute to target binding .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N7O5S3/c1-20-5-4-6-22(17-20)37-26(34-35-30(37)43-19-27(38)33-29-32-24-7-2-3-8-25(24)44-29)18-31-28(39)21-9-11-23(12-10-21)45(40,41)36-13-15-42-16-14-36/h2-12,17H,13-16,18-19H2,1H3,(H,31,39)(H,32,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPRCNIYLBLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple functional groups, including a benzo[d]thiazole moiety, a triazole ring, and a benzamide structure, which contribute to its potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C29H29N7O6S3, with a molecular weight of 667.77 g/mol. The intricate structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigations.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole and triazole moieties is known to enhance bioactivity against various pathogens.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole compounds often possess anticancer properties. For instance, several benzothiazole derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The structure of this compound suggests it may similarly exhibit potent anticancer activity due to its ability to interact with key biological pathways involved in tumor growth and proliferation .

Understanding the mechanism through which this compound exerts its biological effects is critical. Interaction studies using molecular docking and enzyme kinetics assays are essential for elucidating how this compound binds to specific biological targets .

Case Studies and Experimental Data

Several studies have reported on the biological activities of similar compounds:

CompoundTarget Cell LineIC50 Value (μM)Activity Description
Benzothiazole Derivative 1MCF70.57Strong anticancer activity
Benzothiazole Derivative 2DU1458 ± 3Moderate anticancer activity
Benzothiazole Derivative 3HepG29 ± 2Moderate anticancer activity

These findings suggest that structural modifications in compounds similar to this compound can significantly influence their biological activity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Triazole vs. Thiazole Derivatives
  • Target Compound : Contains a 1,2,4-triazole ring.
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Replaces triazole with thiazole.
Substituent Effects on the Triazole Ring
  • Target Compound : 4-(m-tolyl) group introduces moderate lipophilicity and steric bulk.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Fluorinated aryl groups increase electronegativity, enhancing interactions with hydrophobic enzyme pockets.

Thioether-Linked Moieties

  • Target Compound: Features a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl group via a thioether bond.
  • N-Benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (): Similar benzothiazole-triazole-thioether scaffold but lacks the morpholinosulfonyl group. Impact: The morpholinosulfonyl substituent in the target compound introduces hydrogen-bonding capacity and solubility, which may enhance pharmacokinetics .

Sulfonyl and Morpholine Modifications

  • Target Compound: 4-(Morpholinosulfonyl)benzamide provides a polar, water-solubilizing group.
  • N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (): Morpholine is attached via a thioxoacetamide instead of sulfonyl.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound (X = Cl)
Molecular Weight ~600 (estimated) 487.6 452.9
Solubility High (due to morpholinosulfonyl) Moderate Low (fluorinated aryl)
LogP (Predicted) ~2.5 ~3.8 ~4.2
Hydrogen Bond Acceptors 10 7 6

Key Insight: The target compound’s morpholinosulfonyl group reduces LogP and improves aqueous solubility compared to analogues with halogenated or simple aryl groups .

Stability Considerations

  • Tautomerism : Unlike ’s triazole-thiones, the target compound’s substitution pattern prevents tautomerism, enhancing stability .

Q & A

Basic: What are the key steps for synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, starting with the preparation of thiazole and triazole intermediates. For example:

  • Thiazole core formation : React 2-aminobenzothiazole derivatives with chloroacetyl chloride to form 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl intermediates. This step requires anhydrous conditions and catalysts like triethylamine ( ) .
  • Triazole functionalization : Introduce the m-tolyl group via nucleophilic substitution or cycloaddition reactions, often using substituted phenyl hydrazines or isothiocyanates ( ) .
  • Final coupling : Attach the morpholinosulfonylbenzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF ( ) .
    Characterization : Intermediates are validated via IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., triazole proton at δ 8.2–8.5 ppm), and HRMS (to confirm molecular ion peaks) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s purity and structure?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., sulfonyl groups at δ 3.1–3.3 ppm, morpholine protons at δ 3.6–3.8 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O at ~170 ppm) and aromatic carbons ( ) .
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl groups) .
  • Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can synthetic yields be optimized for the triazole-thioether linkage?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of sulfur atoms during thioether bond formation ( ) .
  • Catalysts : Add bases like K₂CO₃ or NEt₃ to deprotonate thiol intermediates, improving reaction efficiency ( ) .
  • Temperature control : Reflux at 60–80°C for 4–6 hours balances reactivity and minimizes side-product formation ( ) .

Advanced: What in vitro assays are recommended for evaluating antitumor activity, and how should data contradictions be addressed?

Answer:

  • Standard assays :
    • MTT assay (cell viability): Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations ( ) .
    • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation ( ) .
  • Addressing contradictions :
    • Validate results across multiple cell lines and replicate experiments.
    • Cross-check with docking studies to correlate bioactivity with binding affinity (e.g., targeting EGFR or tubulin, as in ) .

Advanced: How can computational methods (e.g., molecular docking) guide mechanistic studies?

Answer:

  • Docking protocols :
    • Prepare the compound’s 3D structure using software like AutoDock Vina.
    • Select targets (e.g., kinases, tubulin) based on structural analogs ( ) .
    • Analyze binding poses for hydrogen bonds (e.g., morpholine O with kinase active sites) and hydrophobic interactions (m-tolyl group) .
  • Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values to prioritize targets ( ) .

Basic: What strategies ensure compound stability during storage and biological assays?

Answer:

  • Storage : Keep at −20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonyl group ().
  • Solubility : Use DMSO for stock solutions (≤10 mg/mL) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) .

Advanced: How can structure-activity relationships (SAR) be explored for analogs?

Answer:

  • Modify substituents :
    • Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding ( ) .
    • Alter the morpholinesulfonyl group to piperazine derivatives for improved solubility ( ) .
  • Assay design : Test analogs in parallel using standardized protocols (e.g., dose-response curves) and correlate substitutions with bioactivity trends ( ) .

Advanced: What analytical techniques resolve discrepancies in spectral data between synthesized batches?

Answer:

  • 2D NMR (HSQC/HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing triazole vs. thiazole carbons) .
  • X-ray crystallography : Resolve stereochemical uncertainties (if crystals are obtainable) .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) affecting spectral clarity ( ) .

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